5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including multiple functional groups such as hydroxyl, methoxy, bromo, fluoro, and imidazole.
Preparation Methods
The synthesis of 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as bromination, hydroxylation, methoxylation, fluorination, and imidazole ring formation. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The bromo and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Addition: The double bonds in the imidazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the imidazole ring can bind to metal ions, affecting enzymatic activity. The hydroxyl and methoxy groups can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules. The bromo and fluoro substituents can modulate the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar compounds include other pyrrol-2-one derivatives with different substituents. For example:
- 5-(3-bromo-4-hydroxyphenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(3-bromo-4-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
These compounds share similar structural features but differ in the specific substituents, which can affect their chemical and biological properties
Properties
Molecular Formula |
C25H23BrFN3O5 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
(4Z)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H23BrFN3O5/c1-14-4-5-15(11-18(14)27)22(31)20-21(16-10-17(26)23(32)19(12-16)35-2)30(25(34)24(20)33)8-3-7-29-9-6-28-13-29/h4-6,9-13,21,31-32H,3,7-8H2,1-2H3/b22-20- |
InChI Key |
CWRSKHYPRZZNRI-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C(C(=C4)Br)O)OC)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C(C(=C4)Br)O)OC)O)F |
Origin of Product |
United States |
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